molecular formula C10H14O2 B156537 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester CAS No. 10138-32-6

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester

Cat. No.: B156537
CAS No.: 10138-32-6
M. Wt: 166.22 g/mol
InChI Key: FCCGTJAGEHZPBF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly solublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester (commonly referred to as ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate) is an organic compound with the molecular formula C10H14O2C_{10}H_{14}O_2 and a molecular weight of approximately 166.22 g/mol. This compound is notable for its unique bicyclic structure and has garnered interest in various fields, including medicinal chemistry and fragrance development.

The compound is characterized by the following properties:

  • CAS Number : 10138-32-6
  • IUPAC Name : Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Solubility : Highly soluble in organic solvents, with varying solubility in water depending on the pH and conditions.

Biological Activity

Research into the biological activity of this compound reveals several significant effects:

Antimicrobial Activity

Several studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • Study Findings : Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Anticancer Properties

Emerging research has pointed to the anticancer potential of bicyclic compounds, including this specific ester:

  • Mechanism of Action : It has been suggested that the compound may induce apoptosis in cancer cells through a mitochondrial pathway, though further studies are required to elucidate the exact mechanisms involved .

Fragrance and Flavor Applications

The compound is also recognized for its use in the fragrance industry:

  • Use in Perfumes : Its unique scent profile makes it valuable as a fragrance ingredient, enhancing the olfactory characteristics of various products .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis ,
FragranceUsed as a scent component ,

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various bicyclic compounds, including ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. The results indicated a significant reduction in bacterial colonies when treated with this compound, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) showed that treatment with ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester serves as a critical building block in organic synthesis. Its unique bicyclic structure allows for the formation of complex molecules through various reactions, including:

  • Diels-Alder Reactions : This compound can participate in Diels-Alder reactions, facilitating the synthesis of larger cyclic compounds.
  • Functional Group Transformations : The ester group can undergo hydrolysis, oxidation, and reduction reactions, making it a valuable intermediate in synthetic pathways.

Polymer Chemistry

The compound is also utilized in polymer chemistry for the development of specialty polymers. Its strained bicyclic structure contributes to the physical properties of polymers, enhancing their thermal stability and mechanical strength.

Biological Applications

Biological Activity Studies

Research has indicated that this compound may exhibit biological activity that warrants further investigation. Studies have focused on:

  • Enzyme Interactions : The compound's structure allows it to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.
  • Pharmacological Potential : Preliminary studies suggest that this compound could have therapeutic properties, making it a candidate for drug development.

Medicinal Applications

Drug Development

The unique structural characteristics of this compound make it a promising scaffold in medicinal chemistry. Its applications include:

  • Pharmacophore Design : The compound can serve as a pharmacophore in the design of new drugs targeting specific biological pathways.
  • Therapeutic Agents : Investigations into its potential as an anti-inflammatory or antimicrobial agent are ongoing.

Industrial Applications

Fragrance Industry

One of the most notable applications of this compound is in the fragrance industry:

  • Perfume Compositions : The compound is used to enhance fragrances in perfumes and personal care products due to its pleasant olfactory properties . It can be incorporated into various formulations to improve scent profiles.
Application AreaSpecific Use
Perfume IndustryEnhancing fragrance compositions
Personal CareUsed in soaps and cosmetics
Air FreshenersIncorporated for scent enhancement

Case Study 1: Fragrance Enhancement

A study published on the use of this compound in perfume formulations demonstrated its effectiveness in enhancing scent longevity and complexity when blended with other fragrance compounds . The study highlighted how different isomers of the compound contributed uniquely to the overall fragrance profile.

In a pharmacological study, researchers explored the interaction of this compound with specific enzyme targets related to inflammation pathways . The findings suggested potential anti-inflammatory effects, prompting further investigation into its therapeutic applications.

Q & A

Basic Question: What are the standard spectroscopic methods for confirming the structure of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester?

Answer:
The compound is typically characterized using IR spectroscopy (to identify carbonyl stretching vibrations of the ester group at ~1740–1720 cm⁻¹) and ¹H NMR spectroscopy (to resolve the bicyclic framework and ester substituents). For example, the exo/endo isomerism of the bicyclo[2.2.1]heptene system can be distinguished by coupling constants in the ¹H NMR spectrum: exo protons exhibit distinct splitting patterns due to spatial proximity . Additional confirmation may involve mass spectrometry (e.g., EPA/NIH database entries for molecular ion peaks and fragmentation patterns) .

Basic Question: What synthetic routes are available for preparing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester?

Answer:
A common method involves Diels-Alder cycloaddition between cyclopentadiene and ethyl acrylate, followed by purification to isolate the endo/exo isomers. Alternative routes include:

  • Esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) .
  • Ring-opening metathesis polymerization (ROMP) precursors, as described in patents using Grubbs catalysts .

Advanced Question: How do stereochemical factors influence reaction outcomes in palladium-catalyzed polymerizations involving this compound?

Answer:
Stereochemistry dictates insertion regioselectivity in metal-mediated reactions. Studies show that palladium catalysts preferentially insert bicyclo[2.2.1]heptene derivatives through the exo face , regardless of the substituent’s initial configuration (endo/exo). For example, (η⁴-cyclooctadiene)Pd(CH₃)Cl complexes exhibit similar insertion rates for both endo- and exo-ethyl esters, with products uniformly derived from exo-face attack . This behavior is critical for designing stereoregular polymers.

Advanced Question: What computational tools are available for retrosynthetic analysis of derivatives of this compound?

Answer:
AI-driven platforms like Pistachio , Reaxys , and BKMS_METABOLIC leverage reaction databases to predict feasible pathways. For example:

Model Application
Template_relevancePrioritizes routes based on historical data
Reaxys_biocatalysisIdentifies enzymatic or catalytic steps
These tools optimize one-step syntheses by scoring precursors for plausibility (threshold ≥0.01) and relevance .

Basic Question: How can the thermal stability of this compound be assessed under polymerization conditions?

Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate decomposition temperatures and exothermic transitions. For ROMP applications, stability is tested under inert atmospheres (N₂/Ar) at 40–100°C, with Grubbs catalyst activity monitored via gel permeation chromatography (GPC) to track molecular weight distributions .

Advanced Question: What are the conflicting data regarding the Curtius reaction for synthesizing isocyanate derivatives, and how are they resolved?

Answer:
Conflicts arise in reported yields for Curtius reactions starting from bicyclo[2.2.1]heptene carboxylic acid. Three methods are documented:

Method Yield Conditions
Sodium azide in xylene47%Reflux, anhydrous
Ethyl chloroformate/azide at –20°CUnreportedLow-temperature isolation
Acid azide reflux in ethyl acetateVariableRequires pH control
Discrepancies are resolved by optimizing azide stoichiometry and reaction time, validated via HPLC or ¹³C NMR .

Advanced Question: How does copolymerization with norbornene derivatives alter the material properties of polymers?

Answer:
Incorporating norbornene comonomers (e.g., 2-(hydroxymethyl)norbornene) enhances polymer rigidity and glass transition temperatures (Tg). For example, copolymers with methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exhibit improved thermal stability (TGA decomposition >300°C) and reduced solubility in polar solvents due to crosslinking .

Basic Question: What analytical techniques are used to resolve endo/exo isomerism in derivatives of this compound?

Answer:

  • X-ray crystallography : Directly visualizes spatial arrangement (e.g., tert-butyl ester derivatives ).
  • NOESY NMR : Detects through-space interactions between protons on adjacent carbons.
  • Vibrational circular dichroism (VCD) : Differentiates enantiomers in chiral derivatives .

Advanced Question: What role does solvent polarity play in the regioselectivity of ester hydrolysis?

Answer:
Polar aprotic solvents (e.g., DMF) favor nucleophilic acyl substitution at the ester carbonyl, while protic solvents (e.g., H₂O/EtOH) promote acid-catalyzed mechanisms. For example, hydrolysis of the tert-butyl ester in acidic media proceeds via a carbocation intermediate, confirmed by trapping experiments with NaHCO₃ .

Advanced Question: How are conflicting spectral data for bicyclo[2.2.1]heptene derivatives reconciled in computational models?

Answer:
Discrepancies between experimental and calculated spectra (e.g., IR/NMR) are addressed using density functional theory (DFT) . For instance, B3LYP/6-31G* simulations of carbonyl stretching frequencies align with experimental IR data when solvent effects (e.g., PCM model) and anharmonic corrections are included .

Properties

IUPAC Name

ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h3-4,7-9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCGTJAGEHZPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884451
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid/Floral aroma with earthy fermented undertones
Record name (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

very slightly soluble, Soluble (in ethanol)
Record name (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.047 (20 °)
Record name (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10138-32-6
Record name Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10138-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-norbornene-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2, ETHYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2, ETHYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester

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